5-Nitroindazole

Catalog No.
S597300
CAS No.
5401-94-5
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroindazole

CAS Number

5401-94-5

Product Name

5-Nitroindazole

IUPAC Name

5-nitro-1H-indazole

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)

InChI Key

WSGURAYTCUVDQL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-Nitro-1H-benzopyrazole; 5-Nitro-1H-indazole; NSC 5032

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2

Antiparasitic Activity

One of the most promising areas of research for 5-nitroindazole is its potential as an antiparasitic agent. Studies have shown activity against several parasitic protozoa, including:

  • Trypanosoma cruzi: The causative agent of Chagas disease []. Several 5-nitroindazole derivatives have demonstrated promising activity against this parasite, both in vitro and in vivo [].
  • Leishmania spp.: The causative agents of Leishmaniasis []. Research suggests that 5-nitroindazole derivatives possess antileishmanial activity, offering a potential avenue for treating this neglected disease [].
  • Acanthamoeba spp.: Free-living amoebas that can cause vision-threatening infections []. Studies indicate that 5-nitroindazole derivatives may be effective against these amoebas, potentially leading to new treatment options [].

These studies highlight the potential of 5-nitroindazole as a scaffold for developing novel antiparasitic drugs, particularly for neglected tropical diseases where current treatment options are limited.

Other Potential Applications

Beyond its antiparasitic properties, 5-nitroindazole is being explored for other potential applications:

  • Nitric Oxide (NO) Release: 5-nitroindazole has been shown to release nitric oxide (NO) in biological systems []. NO is a signaling molecule with diverse functions, including vasodilation, immune response modulation, and wound healing. This property suggests potential applications in various fields, such as cardiovascular disease research and wound healing studies.
  • Antimicrobial Activity: Some studies have explored the potential antibacterial and antifungal activity of 5-nitroindazole derivatives, although further research is needed to confirm these findings and understand the underlying mechanisms [, ].

5-Nitroindazole is an organic compound classified within the indazole family, characterized by its molecular formula C7H5N3O2C_7H_5N_3O_2 and a molecular weight of approximately 163.13 g/mol. It is identified by the Chemical Abstracts Service number 5401-94-5. The compound features a nitro group at the 5-position of the indazole ring, which significantly influences its chemical properties and biological activities .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The nitro group can be reduced to an amino group under certain conditions, allowing for further functionalization.
  • Electrophilic aromatic substitution: The aromatic nature of the indazole ring allows for substitutions at different positions.
  • Condensation reactions: It can react with other compounds to form more complex structures.

A typical synthesis involves the reaction of 2-methyl-4-nitroaniline with sodium nitrite in acetic acid, leading to the formation of 5-nitroindazole .

5-Nitroindazole exhibits notable biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various pathogens, including Acanthamoeba castellanii, a protozoan responsible for keratitis .
  • Inhibitory effects: The compound acts as an inhibitor of nitric oxide synthase, which plays a crucial role in inflammation and immune response .
  • Potential therapeutic applications: Research indicates that derivatives of 5-nitroindazole may serve as alternatives for treating diseases such as Chagas disease and infections caused by trichomonads .

The synthesis of 5-nitroindazole can be achieved through several methods:

  • From 2-Methyl-4-nitroaniline:
    • Reacting with sodium nitrite in acetic acid at low temperatures (0-20 °C) for an extended period (72 hours) yields high purity and quantity of 5-nitroindazole .
  • Alternative Routes:
    • Various synthetic routes have been explored, including modifications to existing indazole frameworks to introduce the nitro group effectively.

5-Nitroindazole has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound in developing new antimicrobial agents.
  • Research Tool: Used in studies investigating nitric oxide pathways and their implications in various diseases.
  • Potential Drug Candidate: Its derivatives are being evaluated for efficacy against specific pathogens and diseases .

Research on 5-nitroindazole has revealed its interactions with biological systems:

  • It acts as a nitric oxide synthase inhibitor, influencing nitric oxide production and thereby affecting inflammatory responses .
  • Studies indicate that it enhances the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8, suggesting a complex role in immune modulation .

Several compounds share structural similarities with 5-nitroindazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
IndazoleHeterocyclic compoundLacks nitro group; primarily studied for its own biological activities.
1H-IndazoleHeterocyclic compoundBasic structure without substitutions; used in various synthetic pathways.
2-MethylindazoleHeterocyclic compoundMethyl substitution at the second position; different biological activity profile.
NitroimidazolesHeterocyclic compoundContains nitro groups but differs in ring structure; often studied for antitumor properties.

5-Nitroindazole is unique due to its specific nitro substitution on the indazole ring, which enhances its antimicrobial properties and influences its pharmacological profile compared to these similar compounds.

Physical Description

Yellow odorless powder; [Eastman Kodak MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.038176411 g/mol

Monoisotopic Mass

163.038176411 g/mol

Heavy Atom Count

12

LogP

2.03 (LogP)

UNII

235Y7P37ZD

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.42%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000128 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5401-94-5

Wikipedia

5-nitroindazole

General Manufacturing Information

1H-Indazole, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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